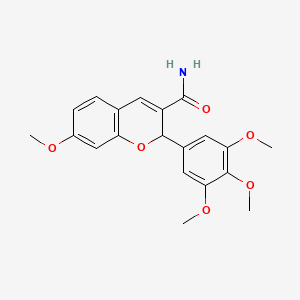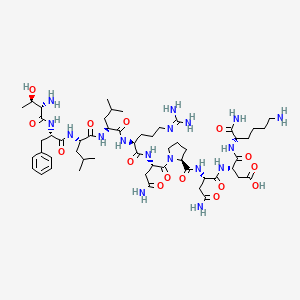
Tfllrnpndk-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Tfllrnpndk-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
Tfllrnpndk-NH2 primarily undergoes proteolytic cleavage reactions, where it mimics the action of thrombin by binding to PAR-1. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as DIC, HOBt, and TFA. The peptide is synthesized under mild conditions to prevent degradation or unwanted side reactions .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with a molecular weight of 1216.39 g/mol and a molecular formula of C54H89N17O15 .
科学研究应用
Tfllrnpndk-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and protease-activated receptor interactions.
Biology: Investigated for its role in cell signaling and permeability, particularly in endothelial cells.
Industry: Utilized in the development of diagnostic assays and as a research tool in drug discovery.
作用机制
Tfllrnpndk-NH2 exerts its effects by binding to the PAR-1 receptor, mimicking the action of thrombin. This binding activates the receptor, leading to downstream signaling pathways that increase liquid and protein permeability. The molecular targets involved include PAR-1 and associated G-proteins, which mediate the cellular responses .
相似化合物的比较
Similar Compounds
Thrombin: A serine protease that converts fibrinogen to fibrin during blood coagulation.
Melagatran: A direct thrombin inhibitor used as an anticoagulant.
Dabigatran: Another thrombin inhibitor that prevents thrombus formation.
Uniqueness
Tfllrnpndk-NH2 is unique in its ability to mimic the ‘tethered ligand’ created by thrombin, specifically activating PAR-1 without the need for proteolytic cleavage. This property makes it a valuable tool for studying thrombin-PAR-1 interactions and developing therapeutic agents targeting this pathway .
属性
分子式 |
C54H89N17O15 |
|---|---|
分子量 |
1216.4 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C54H89N17O15/c1-27(2)21-33(65-47(80)34(22-28(3)4)66-48(81)35(23-30-13-7-6-8-14-30)69-52(85)43(58)29(5)72)46(79)64-32(16-11-19-62-54(60)61)45(78)70-38(25-41(57)74)53(86)71-20-12-17-39(71)51(84)68-36(24-40(56)73)49(82)67-37(26-42(75)76)50(83)63-31(44(59)77)15-9-10-18-55/h6-8,13-14,27-29,31-39,43,72H,9-12,15-26,55,58H2,1-5H3,(H2,56,73)(H2,57,74)(H2,59,77)(H,63,83)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,84)(H,69,85)(H,70,78)(H,75,76)(H4,60,61,62)/t29-,31+,32+,33+,34+,35+,36+,37+,38+,39+,43+/m1/s1 |
InChI 键 |
LXVOHJJEXDIUJI-IYCJTNEYSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


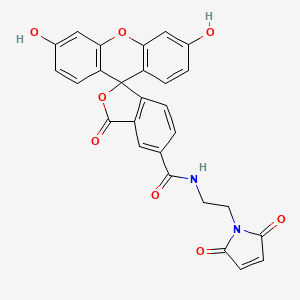
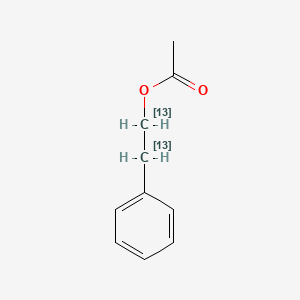
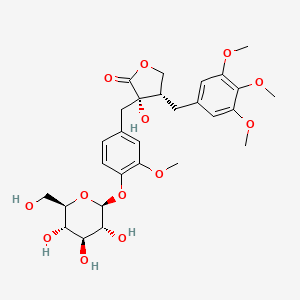
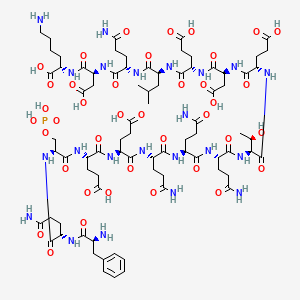

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)

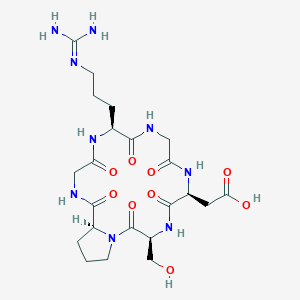
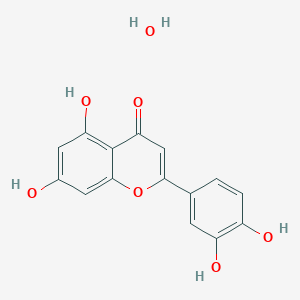
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
